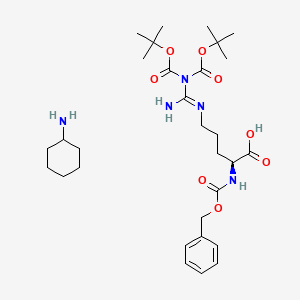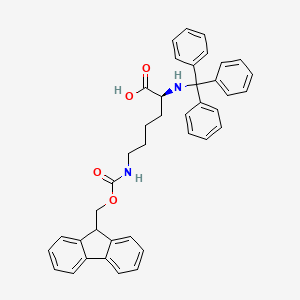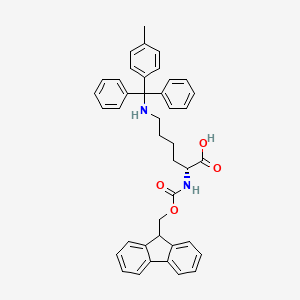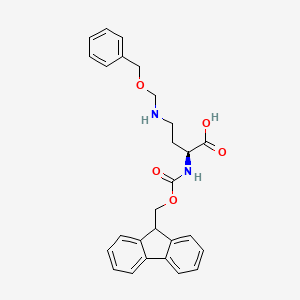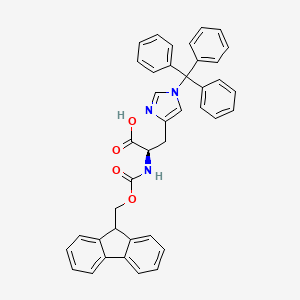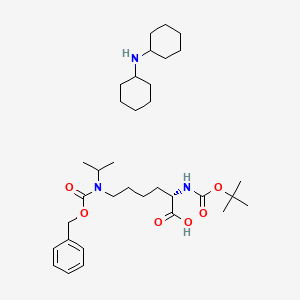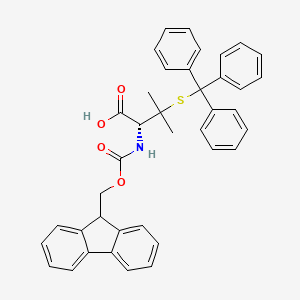
Fmoc-Pen(Trt)-OH
Übersicht
Beschreibung
Fmoc-Pen(Trt)-OH, also known as Fmoc-Pentafluorophenyl ester of L-tryptophan, is an important organic compound widely used in synthetic organic chemistry. It is a versatile reagent that has been used in various applications such as peptide synthesis, drug discovery, and peptide modification. It is also used in a variety of biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Protection of Amino Acids in Peptide Synthesis : Fmoc-Pen(Trt)-OH is utilized for the side-chain protection of amino acids like Histidine in peptide syntheses. It is combined with fluorenylmethyloxycarbonyl (Fmoc) for N α-protection and is cleavable by mild acidolysis, providing stability and selectivity in peptide synthesis processes (Sieber & Riniker, 1987).
Solid Phase Peptide Synthesis : In Fmoc solid phase peptide synthesis, derivatives like Fmoc-Cys(Trt)-OH show excellent synthesis characteristics, demonstrating the efficiency of Trt-protected amino acids in automated peptide synthesizers. This is crucial for the synthesis and workup of complex peptides (McCurdy, 1989).
Antibacterial and Anti-inflammatory Applications : The use of Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH, has shown promising advancements in developing antibacterial and anti-inflammatory biomedical materials. These materials demonstrate substantial effects on bacterial morphology and viability while being non-toxic to mammalian cells (Schnaider et al., 2019).
Chemical Protein Synthesis : Fmoc-Pen(Trt)-OH plays a role in chemical protein synthesis. For instance, Fmoc-Cys(Trt)-OH is used in synthesizing protein segments via convergent and native chemical ligations. The Fmoc group is stable under harsh conditions and can be readily removed after ligation (Kar et al., 2020).
Theranostic Applications in Cancer : Fmoc derivatives are utilized in assembling targeting ligands, peptidic spacers, fluorescent tags, and chelating cores for theranostic applications in cancer. This methodology is versatile for solid-phase resins and crucial in synthesizing ligand-targeted fluorescent-tagged bioconjugates (Sengupta et al., 2018).
Synthesis of Fluorogenic Amino Acids for Imaging : The synthesis of fluorogenic amino acids like Fmoc-Trp(C2-BODIPY)-OH is significant for live-cell fluorescence imaging. These amino acids are incorporated into peptides, providing specific molecular interactions and enabling wash-free imaging, crucial for studying cellular processes and pathogen visualization (Mendive-Tapia et al., 2017).
Wirkmechanismus
Target of Action
Fmoc-Pen(Trt)-OH is primarily used in the synthesis of peptides . The compound’s primary targets are the amino acids that make up these peptides. The role of Fmoc-Pen(Trt)-OH is to protect these amino acids during the synthesis process, preventing unwanted side reactions and ensuring the correct sequence of amino acids in the final peptide .
Mode of Action
Fmoc-Pen(Trt)-OH interacts with its targets through a process known as Fmoc/tBu solid-phase peptide synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group is removed under basic conditions, exposing the amino group for the next round of peptide bond formation .
Biochemical Pathways
The biochemical pathway affected by Fmoc-Pen(Trt)-OH is the peptide synthesis pathway. By protecting the amino acids during synthesis, Fmoc-Pen(Trt)-OH ensures the correct formation of peptide bonds, which are crucial for the structure and function of the final peptide .
Pharmacokinetics
The compound’s stability, solubility, and reactivity can impact the efficiency of the peptide synthesis process .
Result of Action
The result of Fmoc-Pen(Trt)-OH’s action is the successful synthesis of peptides with the correct amino acid sequence . These peptides can then be used in various applications, including drug development, biological research, and therapeutic treatments .
Action Environment
The action of Fmoc-Pen(Trt)-OH can be influenced by various environmental factors, including the pH of the solution, the temperature, and the presence of other reagents . Proper control of these factors is essential for the efficient and successful use of Fmoc-Pen(Trt)-OH in peptide synthesis .
Eigenschaften
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-3-tritylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H35NO4S/c1-38(2,45-39(27-16-6-3-7-17-27,28-18-8-4-9-19-28)29-20-10-5-11-21-29)35(36(41)42)40-37(43)44-26-34-32-24-14-12-22-30(32)31-23-13-15-25-33(31)34/h3-25,34-35H,26H2,1-2H3,(H,40,43)(H,41,42)/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGMGAINOILNJR-PGUFJCEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H35NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659604 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Pen(Trt)-OH | |
CAS RN |
201531-88-6 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(triphenylmethyl)sulfanyl]-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Pen(Trt)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




